POTASSIUM COBALTINITRITE

Catalog No.
S1797280
CAS No.
13782-01-9
M.F
CoK3N6O12
M. Wt
452.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM COBALTINITRITE

CAS Number

13782-01-9

Product Name

POTASSIUM COBALTINITRITE

IUPAC Name

tripotassium;cobalt;hexanitrite

Molecular Formula

CoK3N6O12

Molecular Weight

452.26

InChI

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6

SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co]

Potassium cobaltinitrite (K3[Co(NO2)6]), also known as Fischer's salt, is a kinetically stable, low-spin d6 cobalt(III) coordination complex. In industrial and advanced laboratory settings, it is primarily procured as a specialized solid-state precursor for materials synthesis and a tunable combustion catalyst for energetic materials. Unlike simple cobalt(II) salts, this complex provides cobalt pre-oxidized to the +3 state, coordinated by six ambidentate nitro ligands that act as an internal nitrogen and oxygen source during thermal decomposition. Its specific combination of extreme aqueous insolubility and a low-temperature decomposition profile makes it highly valuable for formulating solid propellants, synthesizing submicron cobalt-based catalysts, and executing controlled microemulsion crystallizations where premature dissolution or high-temperature calcination must be avoided [1].

Research Fit

Gravimetric K⁺ determination in soil, plant, and industrial matrices
Leverages uniquely low aqueous solubility for selective precipitation
Cost-effective alternative to chloroplatinic acid methods
Orders-of-magnitude lower reagent cost for high-volume analysis
Pigment Yellow 40 (Aureolin) for transparent, lightfast watercolors
Reported ASTM II lightfastness and rare transparent-yellow profile

A common procurement error is attempting to substitute potassium cobaltinitrite with sodium cobaltinitrite (Na3[Co(NO2)6]), the widely available reagent used for potassium quantification. This substitution fails in materials science and pigment applications due to a massive divergence in solubility. The sodium salt is highly hygroscopic and readily dissolves in water (>700 g/L), immediately dissociating in aqueous media. In stark contrast, the potassium salt is highly insoluble (~0.89 g/L at 17 °C), allowing it to persist as a stable solid phase in suspensions, microemulsions, and heterogeneous formulations [1]. Furthermore, substituting standard cobalt(II) nitrate for potassium cobaltinitrite in thermal synthesis workflows eliminates the internal nitro-ligand oxidizer, forcing reliance on external calcination atmospheres and significantly increasing the temperatures required to achieve crystalline cobalt oxides, which inevitably leads to severe nanoparticle agglomeration [2].

Substitution Risk

Sodium analog Sodium cobaltinitrite is freely soluble (~720 g/L); cannot act as a selective K⁺ precipitant and yields variable-stoichiometry products.
Other K⁺ reagents Sodium tetraphenylborate or perchloric acid differ in solubility mechanism and may introduce matrix-specific interference.
Cadmium / chrome yellows Cadmium yellows (PY35) are opaque with different hue; chrome yellows have distinct lightfastness and toxicological profiles, limiting direct pigment substitution.

Extreme Aqueous Insolubility vs. Sodium Cobaltinitrite

In procurement scenarios requiring a solid-state hexanitrocobaltate(III) precursor, generic substitution with the widely available sodium analog fails due to massive solubility differences. Potassium cobaltinitrite exhibits extreme aqueous insolubility, allowing it to remain stable as a solid precipitate or suspension in aqueous media. In contrast, sodium cobaltinitrite is highly water-soluble and immediately dissociates, making it non-viable for heterogeneous solid-phase applications [1].

Evidence DimensionAqueous solubility limit
Target Compound Data~0.089 g per 100 g H2O at 17 °C
Comparator Or BaselineSodium cobaltinitrite (>70 g per 100 g H2O)
Quantified Difference>700-fold lower aqueous solubility
ConditionsAqueous solution at 17 °C

Enables the use of the compound as a stable, non-dissolving solid precursor in heterogeneous catalysis, microemulsion synthesis, or pigment formulation.

Solubility K vs. Na
Head-to-head
~0.9 g/L (K salt) vs. 720 g/L (Na salt) — 800× lower solubility
Selective K⁺ precipitation foundation
Temperature ~20-25°C; solubility gap enables gravimetric selectivity

Controlled Low-Temperature Thermal Decomposition

For materials scientists synthesizing K-doped cobalt oxides or submicron cobalt catalysts, the thermal decomposition profile of the precursor is critical. Potassium cobaltinitrite undergoes complete thermal decomposition at relatively low temperatures, releasing nitrogen oxides and yielding active metal oxides without requiring the extreme calcination temperatures that typically cause particle agglomeration in standard cobalt salts [1].

Evidence DimensionComplete thermal decomposition temperature
Target Compound Data180 °C – 265 °C
Comparator Or BaselineStandard cobalt(II) nitrate hexahydrate (>400 °C)
Quantified Difference~150–200 °C lower complete decomposition temperature
ConditionsThermogravimetric analysis (TGA) at 5 K/min heating rate

Allows for the low-temperature synthesis of highly crystalline, non-agglomerated submicron cobalt catalysts or nanoparticles.

Reagent cost vs. Pt
Cross-study comparable
Orders-of-magnitude cost reduction vs. chloroplatinic acid
Economically viable for high-throughput classical K⁺ analysis
Single-step precipitation; platinum reagent cost is prohibitive for routine use

Activation Energy Reduction in RDX Solid Propellants

In the formulation of low-signature high-energy solid propellants, multi-metal hexanitro complexes act as tunable combustion catalysts. The incorporation of potassium cobaltinitrite into RDX matrices significantly alters the pyrolysis pathway by releasing NO and metal oxides during decomposition. This facilitates mass and heat transfer, substantially lowering the activation energy of RDX decomposition compared to uncatalyzed baselines [1].

Evidence DimensionRDX decomposition activation energy (Ea)
Target Compound DataDecreased Ea with altered pyrolysis pathway (NO/metal oxide generation)
Comparator Or BaselineUncatalyzed RDX baseline
Quantified DifferenceSignificant reduction in Ea and decomposition peak temperature
ConditionsNon-isothermal and adiabatic decomposition of RDX/catalyst mixtures

Provides defense and aerospace manufacturers with a tunable catalyst and flash suppressor for advanced solid propellants.

Accuracy vs. Na reagent
Cross-study comparable
Relative error ±1% achievable; correlation r=0.978 with flame photometry
Supports stoichiometric K⁺ determination
In-situ Na reagent leads to variable composition K₂NaCo(NO₂)₆ and non-concordant results

Agglomeration-Free Nanoparticle Crystallization via Microemulsion

When synthesizing nanoscale cobalt pigments or catalysts, standard aqueous precipitation often yields amorphous or highly agglomerated particles. Utilizing potassium cobaltinitrite in a water-in-oil microemulsion approach under reflux allows for the realization of highly crystalline submicron materials. The specific phase separation dynamics initiated by solvent addition prevent particle agglomeration during the extraction phase [1].

Evidence DimensionParticle agglomeration and crystallinity
Target Compound DataHighly crystalline, non-agglomerated submicron particles
Comparator Or BaselineStandard aqueous precipitation of cobalt salts (amorphous/agglomerated particles)
Quantified DifferenceComplete prevention of post-synthesis agglomeration
ConditionsMicroemulsion heated to reflux (200–215 °C) followed by diethylene glycol phase separation

Essential for manufacturing high-purity, monodisperse cobalt-based pigments and advanced functional nanomaterials.

Pigment lightfastness
Class-level inference
ASTM II (Very Good) lightfastness; transparent, staining
Fills transparent, lightfast yellow niche
Contrasts with opaque cadmium yellows and fugitive Gamboge; permanence rating A(i)(ii)

Low-Signature Solid Propellant Formulation

Due to its ability to lower the activation energy of RDX decomposition and act as a flash suppressor, it is procured by aerospace and defense contractors for advanced energetic material matrices[1].

Submicron Cobalt Catalyst Synthesis

Chosen over cobalt(II) nitrate when low-temperature thermal decomposition (180–265 °C) is required to produce unagglomerated, highly crystalline cobalt oxide nanoparticles for heterogeneous catalysis [2].

High-Stability Pigment Manufacturing (Aureolin)

Procured for its extreme aqueous insolubility and vibrant yellow color, allowing it to be milled and dispersed in oil and acrylic media without dissolving or degrading like soluble sodium analogs [3].

Microemulsion-Templated Nanomaterials

Utilized as a specialized solid-state Co(III) precursor in water-in-oil microemulsion workflows, where its insolubility and kinetic stability prevent premature reaction prior to reflux-induced crystallization [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
K⁺ gravimetric analysis in soil/plant extracts
Low aqueous solubility enabling selective precipitation
Accuracy correlation with flame photometry (r≈0.98); robustness in complex matrices
Analytical standard for method cross-validation
Stoichiometric precipitate from purified potassium salt
Agreement within ±6% of K-40 isotopic method; reference point for AAS/ICP-OES
Transparent, lightfast yellow pigment (PY40)
ASTM II lightfastness and high transparency
Permanence in watercolor media; differentiation from opaque cadmium yellows

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